

Application Notes and Protocols for L-687,414 in Neuroprotection Studies

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Compound of Interest

Compound Name: L-687414
Cat. No.: B12321378

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These application notes provide a detailed overview of the dosages, administration protocols, and experimental design for investigating the neuroprotective effects of L-687,414 in a rat model of focal cerebral ischemia. The following information is derived from preclinical studies and is intended for research purposes.

Compound Information

L-687,414, also known as 3R-(+)-cis-4-methyl-HA966, is a selective partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. It primarily functions as an antagonist in the presence of glycine, thereby inhibiting NMDA receptor activation. This mechanism has been a target for neuroprotective strategies in ischemic stroke.

Experimental Model

The data presented here are based on a rat model of permanent focal ischemia induced by the occlusion of the left middle cerebral artery (MCAO). This model is widely used to mimic the pathophysiology of ischemic stroke in humans.

Dosage and Administration

Intravenous (i.v.) administration has been utilized for L-687,414 in neuroprotection studies. The following tables summarize the dosing regimens and resulting plasma concentrations.

Table 1: Bolus and Infusion Dosing Regimens for L-687,414

Dosing Regimen	Bolus Dose (mg/kg, i.v.)	Infusion Rate (mg/kg/h, i.v.)	Duration of Infusion (hours)
Bolus Only	17.6	N/A	N/A
Low-Dose Infusion	7	7	4
Mid-Dose Infusion	14	14	4
High-Dose Infusion	30	30	4

Table 2: Corresponding Plasma Concentrations of L-687,414

Dosing Regimen	Estimated Peak Plasma Level (µg/mL)	Mean Plasma Level over 4 hours (µg/mL)
Bolus Only	24	N/A
Low-Dose Infusion	N/A	11
Mid-Dose Infusion	N/A	25
High-Dose Infusion	N/A	61

Summary of Neuroprotective Efficacy

In the described study of permanent MCAO in rats, L-687,414 did not demonstrate a significant reduction in infarct volume at the tested dosages. The table below presents the reported effects on brain tissue damage.^[1]

Table 3: Effect of L-687,414 on Infarct Volume

Dosing Regimen	Change in Hemispheric Infarct Volume	Change in Cortical Infarct Volume	Change in Caudate Infarct Volume
17.6 mg/kg bolus	No significant protection	No significant protection	No significant protection
7 mg/kg bolus + 7 mg/kg/h infusion	Ineffective	Ineffective	Ineffective

Detailed Experimental Protocol

This section outlines the key steps of the experimental protocol for evaluating the neuroprotective effects of L-687,414 in a rat model of focal ischemia.

5.1. Animal Model

- Species: Male Sprague-Dawley rats.

5.2. Induction of Focal Ischemia

- Method: Permanent occlusion of the left middle cerebral artery (MCAO). The specific surgical procedure for MCAO should be followed as established in the literature.

5.3. Drug Administration

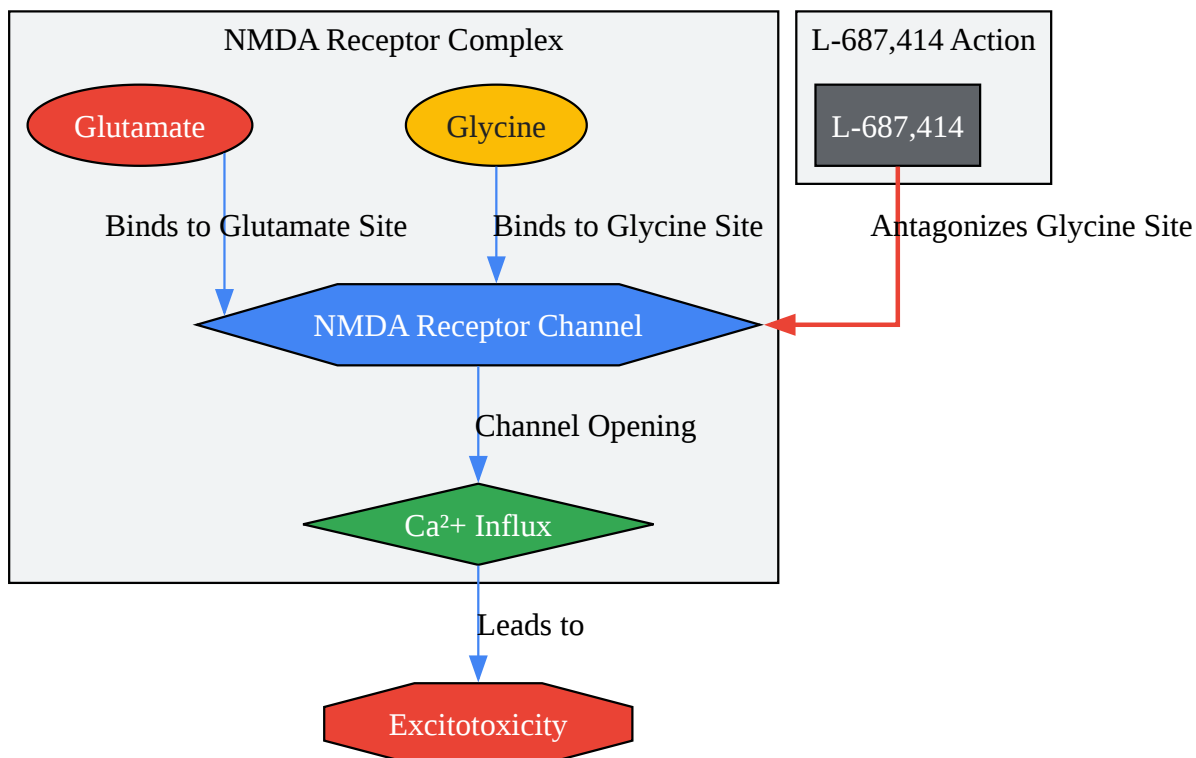
- Route: Intravenous (i.v.).
- Protocols:
 - Bolus Administration: A single bolus dose of 17.6 mg/kg is administered immediately following the MCAO procedure.
 - Bolus and Infusion: An initial bolus dose is administered, followed immediately by a continuous infusion for 4 hours at the rates specified in Table 1.

5.4. Assessment of Infarct Volume

- Time Point: 24 hours post-MCAO.
- Method:
 - Euthanize the animals.
 - Remove the brains and section coronally.
 - Stain the brain slices with a vital stain such as 2,3,5-triphenyltetrazolium chloride (TTC).
 - Quantify the infarct volume in different brain regions (hemisphere, cortex, and caudate) using image analysis software.

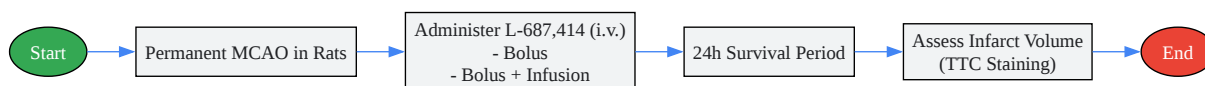
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of L-687,414 and the experimental workflow.



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Caption: Mechanism of L-687,414 at the NMDA receptor.



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Caption: Experimental workflow for L-687,414 neuroprotection study.

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References

- 1. The neuroprotective effect of the glycine site antagonist 3R-(+)-cis-4-methyl-HA966 (L-687,414) in a rat model of focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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